

PF-6274484: Biochemical Profile & Solution Preparation

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Compound Focus: PF-6274484

Cat. No.: S539291

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Table 1: Biochemical Properties and Solubility of PF-6274484

Property	Detail
CAS Number	1035638-91-5 [1] [2] [3]
Molecular Formula	C ₁₈ H ₁₄ ClFN ₄ O ₂ [1] [2] [3]
Molecular Weight	372.78 g/mol [1] [2] [3]
Targets	EGFR (Wild-Type), EGFR-L858R/T790M [1] [2] [4]
Ki (EGFR-L858R/T790M)	0.14 nM [1] [2] [4]
Ki (WT-EGFR)	0.18 nM [1] [2] [4]
Cellular IC ₅₀	6.6 nM (in H1975 cells), 5.8 nM (in A549 cells) [1] [2] [4]
Solubility in DMSO	~25 mg/mL (~67 mM) [1] [2]

Table 2: Stock Solution Preparation and Storage

Parameter	Recommendation
Recommended Solvent	DMSO [1] [2]
Typical Stock Concentration	10 mM to 100 mM (e.g., 20.8 mg/mL for a 55.8 mM stock) [1] [2]
Storage of Powder	-20°C (3 years) or 4°C (2 years) [1] [3]
Storage of Stock Solution	-80°C (6 months) or -20°C (1 month) [1] [2]
Stability in Solution	Avoid repeated freeze-thaw cycles to prevent inactivation [2]

Protocol: Preparation of Stock and Working Solutions

The following protocol is adapted from supplier recommendations and general best practices for preparing quantitative reference solutions [1] [2] [5].

1. Preparation of a 10 mM DMSO Stock Solution

- **Calculate Mass:** To prepare 1 mL of a 10 mM stock solution, weigh 3.73 mg of **PF-6274484** powder (Molecular Weight: 372.78 g/mol).
- **Weigh Compound:** Carefully transfer the calculated mass of the compound to a clean, labeled vial.
- **Dissolve:** Add 1 mL of pure, anhydrous DMSO to the vial.
- **Mix:** Gently vortex or sonicate the solution to ensure complete dissolution. Sonication and warming to 60°C may be used to aid dissolution if necessary [2].
- **Aliquot and Store:** Immediately aliquot the solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.

2. Preparation of a Working Solution for Cellular Assays

- This protocol describes the preparation of a 2.08 mg/mL (5.58 mM) suspension for in vitro use [1] [2].
- **Prepare Diluent:** First, prepare a 20% SBE- β -CD in Saline solution. Dissolve 2 g of SBE- β -CD powder in 10 mL of saline to obtain a clear solution [1].
- **Dilute Stock:** In a new vial, add 100 μ L of a 20.8 mg/mL DMSO stock solution of **PF-6274484**.
- **Add Diluent:** To this, add 900 μ L of the 20% SBE- β -CD in Saline solution.
- **Mix:** Mix evenly by pipetting or vortexing. The resulting suspension may require brief sonication [1].
- **Note:** This working solution should be prepared freshly on the day of the experiment for optimal results [1].

Protocol: Cellular Autophosphorylation Assay

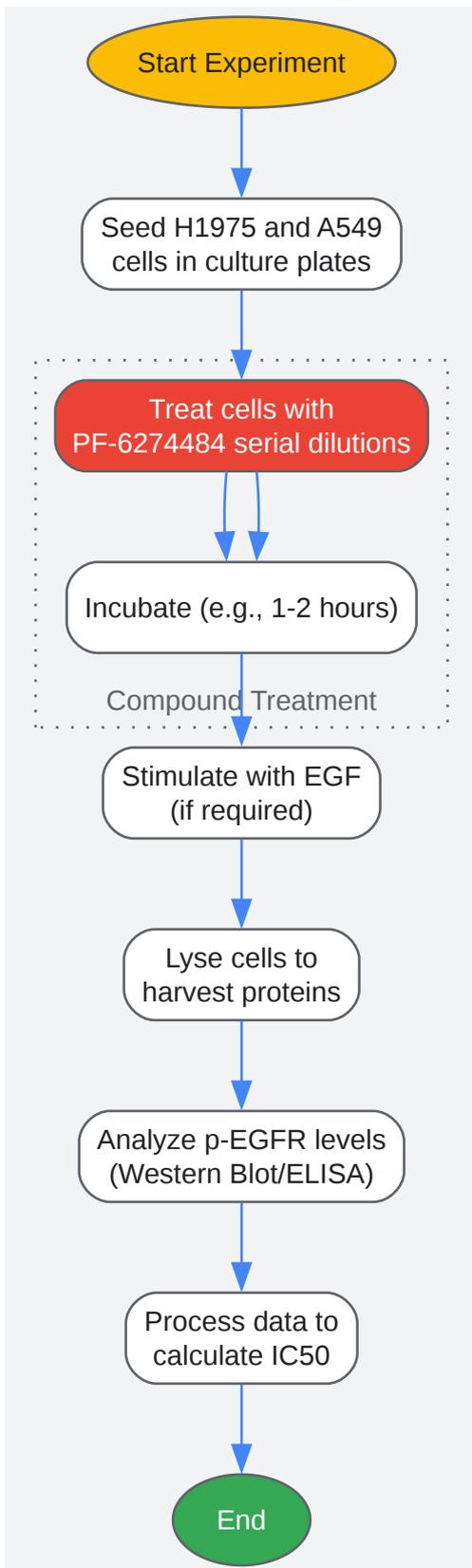
This protocol outlines a method to assess the inhibitory activity of **PF-6274484** on EGFR autophosphorylation in cell lines, based on data from referenced studies [1] [2] [4].

Objective: To determine the IC_{50} of **PF-6274484** for inhibiting EGFR autophosphorylation in H1975 (EGFR-L858R/T790M) and A549 (WT-EGFR) tumor cells.

Materials:

- **Cell Lines:** H1975 and A549 cells.
- **Test Compound:** **PF-6274484** working solutions, prepared as described above.
- **Key Reagents:** Cell culture media, lysis buffer, phospho-EGFR specific antibodies, and detection reagents for Western Blot or ELISA.

The experimental workflow for this protocol is summarized in the following diagram:



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Procedure:

- **Cell Seeding:** Seed H1975 and A549 cells in appropriate culture plates and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of **PF-6274484**. A typical dose-response curve would include concentrations ranging from below to above the expected IC₅₀ of ~6 nM [1] [4]. Include a DMSO vehicle control.
- **Incubation:** Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) to allow for inhibition.
- **Cell Lysis:** Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Detection and Analysis:**
 - Determine the levels of phosphorylated EGFR (p-EGFR) in the lysates using a quantitative method such as an ELISA or Western Blotting with densitometry.
 - Normalize the p-EGFR signals to total EGFR or another loading control.
 - Plot the normalized p-EGFR levels against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Quality Control & Best Practices

- **Accuracy in Dilutions:** When performing serial dilutions to prepare working concentrations, use the largest practical volumes of pipettes and flasks to minimize relative errors associated with volumetric glassware [5].
- **Solution Clarity:** Always ensure the solution is clear before proceeding to the next solvent in a preparation protocol. Use vortexing, ultrasound, or gentle warming to aid dissolution if needed [1] [2].
- **Solvent Order:** When preparing in vivo formulations with multiple co-solvents, add them in the specified order to prevent precipitation or phase separation [1] [2].

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References

1. - PF | EGFR kinase inhibitor | CAS# 1035638-91-5 | InvivoChem 6274484 [invivochem.com]
2. PF-6274484 | EGFR Inhibitor [medchemexpress.com]

3. PF-6274484 | CAS 1035638-91-5 | InvivoChem [invivochem.net]

4. - PF | EGFR | TargetMol 6274484 [targetmol.com]

5. How Do You Prepare Reference Standards and Solutions? [spectroscopyonline.com]

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